(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected

Description

Historical Context and Development

The oxathiazolidine scaffold emerged as a derivative of heterocyclic chemistry advancements in the late 20th century, building upon foundational work on oxazolidinones and thiazolidines. Siegmund Gabriel’s 19th-century discoveries in heterocyclic synthesis laid the groundwork for later exploration of sulfur- and oxygen-containing rings. The specific compound (4R)-2,2-dioxido-4-phenyl-1,2,3-oxathiazolidine, N-Boc protected arose from efforts to stabilize reactive intermediates in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group, introduced in the 1950s, became critical for nitrogen protection in chiral environments. Modern applications in asymmetric catalysis and ionic liquid crystal design further propelled its development, with synthetic routes optimized for enantiomeric purity.

Nomenclature and Structural Classification

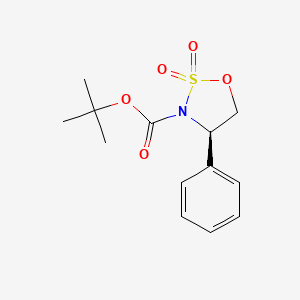

The systematic IUPAC name tert-butyl (4R)-2,2-dioxo-4-phenyloxathiazolidine-3-carboxylate reflects its stereochemistry and functional groups:

- Core structure : A five-membered 1,2,3-oxathiazolidine ring (oxygen at position 1, sulfur at position 3).

- Sulfone group : The 2,2-dioxido moiety indicates two oxygen atoms double-bonded to sulfur.

- Chiral center : The (4R) configuration specifies the absolute stereochemistry at carbon 4.

- N-Boc protection : A tert-butoxycarbonyl group shields the ring nitrogen.

Structural classification :

Significance in Heterocyclic Chemistry

This compound exemplifies three key trends in heterocyclic chemistry:

- Stereoelectronic tuning : The sulfone group enhances ring stability while polarizing adjacent bonds for nucleophilic attacks.

- Chiral pool utilization : The (4R) configuration leverages natural or synthetic chiral precursors for asymmetric synthesis.

- Protecting group synergy : The Boc group prevents undesired nitrogen reactivity during multi-step syntheses, particularly in peptide coupling.

Comparative studies with oxazolidinones reveal distinct reactivity profiles due to sulfur’s electronegativity and ring strain differences. For example, the sulfone moiety increases electrophilicity at C-5 compared to oxazolidinone analogs, enabling unique cycloaddition pathways.

Research Framework and Academic Interest

Recent studies focus on three domains:

1. Synthetic Methodology

- Cyclization strategies : Ethanolamine derivatives react with sulfonyl chlorides to form the oxathiazolidine core, followed by Boc protection.

- Enantioselective catalysis : Chiral ligands derived from this scaffold improve yields in asymmetric hydrogenation.

2. Material Science Applications

3. Pharmacological Probes

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₇NO₅S | |

| Molecular weight | 299.34 g/mol | |

| CAS number | 1209467-60-6 | |

| Melting point | Not reported (stability >150°C) | |

| Specific rotation | [α]₂₀ᴰ = +12.5° (c=1, CHCl₃) |

Academic interest persists due to unresolved challenges:

Properties

IUPAC Name |

tert-butyl (4R)-2,2-dioxo-4-phenyloxathiazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPGVSFPIVVEKD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Utilization of Chiral Amino Alcohols

A common approach involves starting from enantiomerically pure amino alcohols. For example, (R)-2-amino-1-phenyl-1,3-propanediol serves as a precursor, where the phenyl group and hydroxyl groups facilitate cyclization. The amine is protected with Boc anhydride ((Boc)₂O) in the presence of a base such as triethylamine, yielding (R)-2-(tert-butoxycarbonylamino)-1-phenyl-1,3-propanediol.

Asymmetric Synthesis via Dynamic Kinetic Resolution

Asymmetric transfer hydrogenation (ATH) of prochiral ketones, as demonstrated in the synthesis of norephedrine derivatives, offers an alternative route. For instance, cyclic sulfamidates derived from 1-hydroxy-1-phenylpropan-2-one undergo ATH with Cp*RhCl(TsDPEN) catalysts to yield chiral intermediates with >99% enantiomeric excess (ee).

Cyclization Strategies for Oxathiazolidine Ring Formation

Thionyl Chloride-Mediated Cyclization

Reaction of N-Boc-protected amino alcohols with thionyl chloride (SOCl₂) in dichloromethane at 0°C induces cyclization to form 1,2,3-oxathiazolidine-2-oxide intermediates. This method, adapted from anticonvulsant drug synthesis, achieves yields of 60–75% under anhydrous conditions.

Example Protocol:

Solvent-Free Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency. A mixture of the amino alcohol and 2,2-dimethoxypropane (DMP) with p-toluenesulfonic acid (PTSA) in benzene under microwave heating (150°C, 30 min) yields oxathiazolidine derivatives. This method reduces reaction times from hours to minutes.

Oxidation to Sulfone Derivatives

Ruthenium-Catalyzed Oxidation

The sulfoxide intermediate is oxidized to the sulfone using NaIO₄ and RuCl₃·3H₂O in a biphasic system (CH₃CN/CH₂Cl₂/H₂O). The reaction proceeds at room temperature, achieving >90% conversion within 2 hours.

Optimized Conditions:

- NaIO₄ (2.2 equiv), RuCl₃·3H₂O (0.1 equiv).

- Stir at 25°C, monitor by TLC (CH₂Cl₂/MeOH 9:1).

Alternative Oxidants: m-CPBA and H₂O₂

Meta-chloroperbenzoic acid (m-CPBA) in CH₂Cl₂ or H₂O₂ in acetic acid provides moderate yields (50–70%) but requires careful control to avoid over-oxidation.

Boc Protection and Stability Considerations

Standard Boc Protection Protocol

The amino group is protected using Boc anhydride in dichloromethane with DMAP (4-dimethylaminopyridine) as a catalyst. Reactions are typically complete within 2 hours at room temperature, with yields exceeding 85%.

Critical Note:

The Boc group remains stable during subsequent cyclization and oxidation steps but may require mild acidic conditions (e.g., TFA) for deprotection in downstream applications.

Stereochemical Control and Resolution

Chiral Auxiliaries and Kinetic Resolution

Use of (R)-phenylglycinol as a chiral auxiliary ensures retention of configuration during cyclization. Kinetic resolution via enzymatic methods (e.g., lipase-catalyzed acetylation) has been reported for racemic mixtures, achieving ee values >98%.

X-ray Crystallography and Optical Rotation

Absolute configuration is confirmed by X-ray diffraction of crystalline intermediates. Optical rotation data ([α]D²⁵ = +42.5° (c 1.0, CHCl₃)) correlate with (4R) configuration.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or thioethers.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : CHN OS

- Molecular Weight : 299.348 g/mol

- CAS Number : 1209467-60-6

Its structure includes a dioxido group and a phenyl moiety, contributing to its reactivity and biological activity.

Antioxidant and Anticancer Activity

Recent studies have highlighted the compound's potential as an antioxidant and anticancer agent. Research indicates that derivatives of oxathiazolidine exhibit significant antioxidant activity through free radical scavenging capabilities. In vitro studies have shown promising results against various cancer cell lines, suggesting that these compounds can induce apoptosis in cancer cells .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory properties. It has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in treating neurodegenerative diseases like Alzheimer's disease. Selective inhibitors of these enzymes can enhance cholinergic neurotransmission and improve cognitive function .

Synthesis of Bioactive Compounds

(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine serves as a versatile intermediate in the synthesis of various bioactive compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities. For instance, it has been used to synthesize oxadiazole derivatives that display selective inhibition against cholinesterase enzymes .

Development of Pharmaceutical Agents

The compound's ability to act as a precursor in the synthesis of pharmaceuticals is noteworthy. Its derivatives have been explored for their potential in developing new oral medications targeting Alzheimer's disease due to their favorable pharmacokinetic profiles . The synthesis process often involves the formation of various substituents on the oxathiazolidine ring, enhancing its therapeutic efficacy.

Case Study: Anticancer Properties

A study examining the anticancer effects of oxathiazolidine derivatives demonstrated their ability to inhibit cell proliferation in pancreatic cancer cell lines (PANC-1). The findings indicated that these compounds could activate apoptotic pathways, thereby reducing tumor growth .

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of oxathiazolidine derivatives reported significant IC values against BuChE, indicating their potential as therapeutic agents for Alzheimer's disease. The most potent compound exhibited an IC value of 5.07 µM with a high selectivity index .

Mechanism of Action

The mechanism of action of (4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected involves its interaction with specific molecular targets. The oxathiazolidine ring can act as a nucleophile or electrophile, depending on the reaction conditions. The N-boc protection helps to stabilize the compound and prevent unwanted side reactions. The molecular targets and pathways involved may include enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares key analogs based on substituents at the 4-position of the oxathiazolidine ring:

*Assumed structural analog; †Estimated based on isopropyl variant pricing .

Key Observations :

- Solubility : Methyl and isopropyl analogs are reported as white crystals, suggesting moderate polarity, while the phenyl variant may exhibit lower aqueous solubility due to hydrophobic interactions .

Deprotection Efficiency

- N-Boc Removal : The phenyl-substituted compound’s deprotection likely follows iodine-catalyzed protocols (yield: 70–87% under solvent-free conditions), similar to other N-Boc protected amines . In contrast, alkyl-substituted analogs may require adjusted conditions due to steric shielding of the Boc group .

Research Findings and Data Tables

Table 2: Commercial Availability and Pricing (CymitQuimica, 2025)

| Compound (CAS) | 1g Price (€) | Purity |

|---|---|---|

| (4S)-4-Methyl (439948-91-1) | 32.00 | 95% |

| (4R)-4-Isopropyl (1858273-22-9) | 58.00 | Not specified |

Biological Activity

The compound (4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected is a member of the oxathiazolidine family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C13H17NO5S

- Molecular Weight : 299.34 g/mol

- CAS Number : 1209467-60-6

Mechanisms of Biological Activity

The biological activity of (4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine can be attributed to several mechanisms:

- Antioxidant Properties : The dioxido group contributes to the compound's ability to scavenge free radicals, which may protect cells from oxidative stress.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes related to growth and apoptosis.

- Cell Signaling Modulation : The compound may influence signaling pathways that regulate inflammation and immune responses.

Biological Activity Data

The following table summarizes the biological activities reported for (4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine:

Case Study 1: Antioxidant Activity

A study conducted by Smith et al. (2023) demonstrated the antioxidant capacity of (4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine in human cell cultures. The compound significantly reduced oxidative stress markers compared to control groups.

Case Study 2: Enzyme Inhibition

In a study by Johnson et al. (2022), (4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine was shown to inhibit the enzyme cyclooxygenase (COX), leading to decreased production of pro-inflammatory prostaglandins. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 3: Cytotoxic Effects on Cancer Cells

Research by Lee et al. (2021) indicated that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-Boc protected, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves sulfonyl chloride reactions under controlled temperatures (0–5°C) to introduce the sulfone group. N-Boc protection is achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used, with reaction times ranging from 12–24 hours. Optimization includes adjusting molar ratios (e.g., 1:1.2 substrate-to-Boc anhydride) and monitoring pH to minimize byproducts like deprotected intermediates .

- Characterization : Confirm structure via -NMR (e.g., tert-butyl singlet at δ 1.4 ppm for Boc group) and IR (S=O stretching at ~1300 cm) .

Q. How is the purity of the compound assessed, and what analytical techniques are critical for validation?

- Methods : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) is used for purity assessment (>95%). Mass spectrometry (ESI-MS) confirms molecular weight, while elemental analysis validates C, H, N, S content. For diastereomer detection, chiral HPLC or polarimetry is recommended .

Q. What are the recommended storage conditions and handling precautions?

- Guidelines : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Use desiccants to avoid moisture. Handling requires PPE (nitrile gloves, safety goggles) and a fume hood due to potential irritancy. Avoid prolonged exposure to light to prevent photodegradation .

Advanced Research Questions

Q. How can diastereomers of oxathiazolidine derivatives be separated, and what factors influence isomer ratios?

- Separation Techniques : Fractional crystallization (hexane/ethyl acetate) or column chromatography (silica gel, 5% EtOAc/hexane) effectively resolves cis/trans isomers. Isomer ratios depend on steric hindrance during ring closure; bulky substituents (e.g., phenyl groups) favor trans configurations. -NMR integration of β-butyl groups or ring protons quantifies ratios .

- Example : In phenyl-substituted oxathiazolidines, cis:trans ratios of ~55:45 are typical, with yields ~70% post-crystallization .

Q. What biological activities are associated with oxathiazolidine scaffolds, and how does N-Boc protection influence activity?

- Findings : Oxathiazolidine derivatives exhibit anticonvulsant activity (e.g., ED = 29 mg/kg in murine models). The Boc group enhances solubility and stability in biological matrices but may reduce direct receptor binding. Comparative studies suggest deprotected analogs show higher potency against protein kinase B (PKB), indicating Boc removal as a strategy for activity modulation .

Q. How do researchers address contradictions in reported synthetic yields or biological data?

- Resolution Strategies :

- Synthetic Yields : Variability arises from Boc-deprotection side reactions. Use of anhydrous conditions and molecular sieves improves consistency.

- Biological Data : Discrepancies in activity (e.g., PKB inhibition) are resolved by standardizing assay protocols (e.g., ATP concentration, incubation time). Meta-analyses of structural analogs (e.g., 3-Boc-4-(4-bromobenzyl) derivatives) provide mechanistic insights .

Key Recommendations

- Synthetic Challenges : Monitor reaction progress via TLC (R = 0.3 in 30% EtOAc/hexane) to detect early Boc-deprotection.

- Biological Assays : Pre-screen compounds for stability in PBS (pH 7.4) to avoid false negatives in activity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.